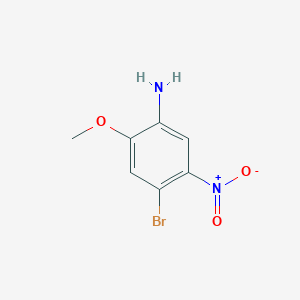
4-Bromo-2-methoxy-5-nitroaniline
Cat. No. B1375838
Key on ui cas rn:
1421371-97-2
M. Wt: 247.05 g/mol
InChI Key: AASIUWXCQAIDKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08946235B2
Procedure details


85% Sulfuric acid was made by adding 98% sulfuric acid (13 mL) cautiously to ice (2 g). Guanidine nitrate (1.221 g, 10.00 mmol) was added portionwise over a period of 10 minutes to a cooled (0-5° C.) mixture of 4-bromo-2-methoxyaniline (2.020 g, 10 mmol) in 85% sulfuric acid (15.68 mL, 250.00 mmol). The resulting dark blue mixture was stirred at 0-5° C. for 0.75 h and was then poured very slowly into a well-stirred mixture of 50% aq NaOH (40 mL) and ice (120 g). An orange precipitate was collected by filtration, washed with water (4×50 mL) and air dried. This material was dissolved into diethyl ether (100 mL) and filtered through a silica plug. The resulting solution was diluted with isohexane and purified by evaporative crystallisation from diethyl ether/isohexane to give the title compound (1.821 g, 74%) as an orange crystalline solid; 1H NMR: 3.90 (3H, s), 5.52 (2H, s), 7.14 (1H, s), 7.32 (1H, s).


[Compound]
Name
ice
Quantity
2 g
Type
reactant
Reaction Step Two




[Compound]
Name
ice
Quantity
120 g
Type
reactant
Reaction Step Five


Name
Yield
74%
Identifiers


|
REACTION_CXSMILES
|
S(=O)(=O)(O)O.[N+:6]([O-:9])(O)=[O:7].NC(N)=N.[Br:14][C:15]1[CH:21]=[CH:20][C:18]([NH2:19])=[C:17]([O:22][CH3:23])[CH:16]=1>[OH-].[Na+]>[Br:14][C:15]1[C:21]([N+:6]([O-:9])=[O:7])=[CH:20][C:18]([NH2:19])=[C:17]([O:22][CH3:23])[CH:16]=1 |f:1.2,4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
Step Two
|
Name
|
|
|
Quantity
|
13 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
[Compound]
|
Name
|
ice
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
1.221 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)(O)[O-].NC(=N)N
|
Step Four
|
Name
|
|
|
Quantity
|
2.02 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC(=C(N)C=C1)OC
|
|
Name
|
|
|
Quantity
|
15.68 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
Step Five
[Compound]
|
Name
|
ice
|
|
Quantity
|
120 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
[OH-].[Na+]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
2.5 (± 2.5) °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The resulting dark blue mixture was stirred at 0-5° C. for 0.75 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
a cooled
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
An orange precipitate was collected by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water (4×50 mL) and air
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
This material was dissolved into diethyl ether (100 mL)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered through a silica plug
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The resulting solution was diluted with isohexane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purified by evaporative crystallisation from diethyl ether/isohexane
|
Outcomes


Product
Details
Reaction Time |
0.75 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=CC(=C(N)C=C1[N+](=O)[O-])OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.821 g | |
| YIELD: PERCENTYIELD | 74% | |
| YIELD: CALCULATEDPERCENTYIELD | 73.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
